4-Formyl-3-methylbenzonitrile

概要

説明

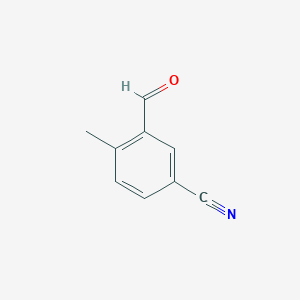

4-Formyl-3-methylbenzonitrile is an organic compound with the molecular formula C9H7NO. It is a derivative of benzonitrile, featuring a formyl group (–CHO) and a methyl group (–CH3) attached to the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties .

準備方法

Synthetic Routes and Reaction Conditions

4-Formyl-3-methylbenzonitrile can be synthesized through several methods. One common route involves the formylation of 3-methylbenzonitrile using the Vilsmeier-Haack reaction. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

In industrial settings, the preparation of this compound may involve optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or distillation to obtain the desired product .

化学反応の分析

Types of Reactions

4-Formyl-3-methylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxyl group (–OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The nitrile group (–CN) can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Ammonia (NH3) or primary amines in the presence of a catalyst.

Major Products Formed

Oxidation: 4-Formyl-3-methylbenzoic acid.

Reduction: 4-Hydroxymethyl-3-methylbenzonitrile.

Substitution: 4-Formyl-3-methylbenzamide.

科学的研究の応用

4-Formyl-3-methylbenzonitrile is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving nitrile groups.

Medicine: Potential use in the development of pharmaceutical compounds.

Industry: As a precursor in the production of dyes, agrochemicals, and other industrial chemicals.

作用機序

The mechanism of action of 4-Formyl-3-methylbenzonitrile involves its functional groups. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which activates the benzene ring towards electrophilic substitution .

類似化合物との比較

Similar Compounds

4-Formylbenzonitrile: Lacks the methyl group, making it less sterically hindered.

3-Methylbenzonitrile: Lacks the formyl group, reducing its reactivity in formylation reactions.

4-Formyl-3-methoxybenzonitrile: Contains a methoxy group (–OCH3) instead of a methyl group, altering its electronic properties.

Uniqueness

4-Formyl-3-methylbenzonitrile is unique due to the presence of both a formyl and a methyl group on the benzene ring. This combination of functional groups provides a balance of steric and electronic effects, making it a versatile intermediate in organic synthesis .

生物活性

4-Formyl-3-methylbenzonitrile is an organic compound with significant biological activity, primarily recognized for its role as an intermediate in the synthesis of Finerenone, a therapeutic agent for chronic kidney disease. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₇NO and a molecular weight of 161.16 g/mol. The compound features a benzene ring substituted with both a formyl group (-CHO) and a methyl group (-CH₃) at the 3- and 4-positions, respectively. This unique structure contributes to its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role in drug development, particularly as a precursor in synthesizing Finerenone. Finerenone acts as a non-steroidal mineralocorticoid receptor antagonist, which has been shown to mitigate kidney and heart complications in patients with chronic kidney disease associated with type 2 diabetes. Its mechanism involves reducing inflammation and fibrosis in renal tissues by antagonizing mineralocorticoid receptors.

Pharmacological Applications

-

Kidney Disease Treatment :

- Finerenone, derived from this compound, has demonstrated protective effects against renal damage in clinical settings.

- It is particularly effective in managing chronic kidney disease by influencing pathways related to inflammation and fibrosis.

-

Potential Anticancer Activity :

- Compounds similar to this compound have been explored for their anticancer properties. Research indicates that structural modifications can enhance their efficacy against various cancer cell lines.

- Antimicrobial Properties :

The mechanism of action for this compound involves interactions with biological receptors and enzymes. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The nitrile group may participate in hydrogen bonding and other non-covalent interactions that influence molecular recognition processes.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound relative to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methylbenzonitrile | C₉H₉N | Lacks formyl group; primarily used as a precursor. |

| 3-Methylbenzonitrile | C₉H₉N | Different position of methyl group; less reactive. |

| 4-Bromo-3-methylbenzonitrile | C₉H₈BrN | Contains bromine; used in substitution reactions. |

| 4-Fluoro-3-methylbenzonitrile | C₉H₈FN | Fluorine substituent; alters electronic properties. |

This table illustrates that this compound's combination of formyl and nitrile functionalities enhances its reactivity compared to similar compounds lacking these groups.

Case Studies

Several studies have focused on the pharmacological evaluation of derivatives derived from this compound:

- Anti-inflammatory Activity :

- Antibacterial Activity :

特性

IUPAC Name |

4-formyl-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWRWNKPXVHRPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。